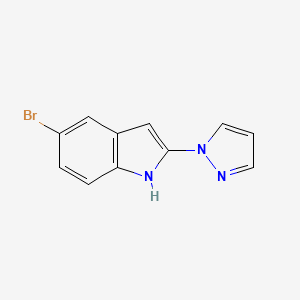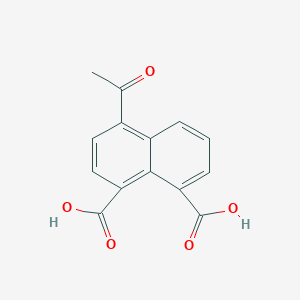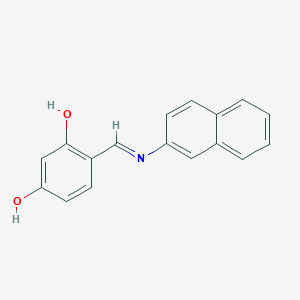
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate protecting group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Boc2O in dichloromethane with triethylamine at room temperature.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of Boc-protected amines or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protected form of the corresponding amine, allowing for selective deprotection and further functionalization .
Biology and Medicine
In medicinal chemistry, this compound can be used in the design and synthesis of potential drug candidates. The protected amino group allows for selective modification, which is crucial in the development of pharmaceuticals .
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials that require specific functional groups for their properties .
Mecanismo De Acción
The mechanism of action of tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is primarily related to its ability to act as a protected amine. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various chemical reactions. This selective deprotection is crucial in multi-step organic syntheses .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl (2-aminoethyl)carbamate: Another compound with a tert-butyl carbamate protecting group, but with a different amine structure.
Uniqueness
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its specific structure, which combines a protected amine with a hydroxyl group on an indane scaffold. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,2R)-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-12-10-7-9(15)5-4-8(10)6-11(12)17/h4-5,7,11-12,17H,6,15H2,1-3H3,(H,16,18)/t11-,12-/m1/s1 |
Clave InChI |
AYPVOOGPVHDANQ-VXGBXAGGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1[C@@H](CC2=C1C=C(C=C2)N)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1C(CC2=C1C=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)





![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)

![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)

![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)
